1H,1H,3H,7H-Perfluoroheptan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

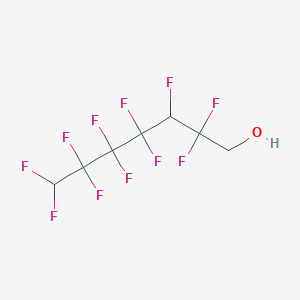

1H,1H,3H,7H-Perfluoroheptan-1-ol is a fluorinated alcohol with the molecular formula C7H5F11O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various industrial and scientific applications due to its high chemical stability, low surface tension, and hydrophobic nature.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,3H,7H-Perfluoroheptan-1-ol typically involves the fluorination of heptanol derivatives. One common method is the reaction of heptanol with fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoroacetic anhydride (TFAA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process includes steps such as purification and distillation to obtain the desired product with high purity .

化学反应分析

Types of Reactions

1H,1H,3H,7H-Perfluoroheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less fluorinated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of perfluorinated ketones or acids.

Reduction: Formation of partially fluorinated alcohols.

Substitution: Formation of fluorinated ethers or esters.

科学研究应用

1H,1H,3H,7H-Perfluoroheptan-1-ol is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: Employed in the study of fluorinated biomolecules and their interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.

Industry: Used in the production of fluorinated surfactants and lubricants.

作用机制

The mechanism of action of 1H,1H,3H,7H-Perfluoroheptan-1-ol involves its ability to form strong hydrogen bonds and interact with various molecular targets. The presence of multiple fluorine atoms increases the compound’s electronegativity, enhancing its reactivity with other molecules. This makes it an effective catalyst and modifier in various chemical reactions .

相似化合物的比较

Similar Compounds

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro

Uniqueness

1H,1H,3H,7H-Perfluoroheptan-1-ol is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

生物活性

1H,1H,3H,7H-Perfluoroheptan-1-ol is a member of the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated carbon chain. These compounds have garnered significant attention due to their unique chemical properties and potential biological activities, particularly concerning their environmental persistence and effects on human health.

- Chemical Formula : C7H15F17O

- Molecular Weight : Approximately 400 g/mol

- Structure : Contains a hydroxyl group (-OH) and a fully fluorinated carbon chain, contributing to its amphiphilic nature.

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with biological membranes and potential toxicity. Research indicates that PFAS compounds can disrupt endocrine functions, affect lipid metabolism, and exhibit immunotoxicity.

- Endocrine Disruption : PFAS are known to interfere with hormone signaling pathways. Studies suggest that this compound may mimic or inhibit steroid hormones, affecting reproductive health and development in various organisms .

- Lipid Metabolism : The compound has been shown to influence lipid metabolism by altering the expression of genes involved in lipid synthesis and degradation. This could lead to dyslipidemia and associated metabolic disorders .

- Immunotoxicity : Exposure to PFAS has been linked to immune system alterations. Research indicates that this compound may impair immune responses by affecting lymphocyte function and cytokine production .

Case Studies

Several case studies have examined the biological effects of PFAS compounds, including this compound:

Case Study 1: Endocrine Disruption in Rodents

A study involving rodent models exposed to various PFAS demonstrated significant changes in reproductive hormone levels. The findings indicated that exposure to this compound led to decreased testosterone levels and altered estrous cycles in female rodents .

Case Study 2: Lipid Metabolism Alterations

In a controlled laboratory setting, human liver cells were exposed to varying concentrations of this compound. Results showed an increase in triglyceride accumulation and altered expression of genes related to fatty acid oxidation. This suggests a potential link between PFAS exposure and non-alcoholic fatty liver disease .

Case Study 3: Immunotoxic Effects

A study assessed the immunological impact of PFAS on mice subjected to environmental exposure conditions. The results indicated that exposure to this compound resulted in reduced antibody responses following vaccination and decreased overall immune function .

Data Tables

属性

IUPAC Name |

2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c8-2(4(11,12)1-19)5(13,14)7(17,18)6(15,16)3(9)10/h2-3,19H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQUKPRALAQKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380761 |

Source

|

| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82793-41-7 |

Source

|

| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。